molecular formula C21H22ClN3OS B2525078 N-(3-chlorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide CAS No. 893786-74-8

N-(3-chlorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide

Cat. No. B2525078
M. Wt: 399.94
InChI Key: XSOHNJNYJLBFIL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a chlorophenyl group, a quinazoline group, and a cyclohexane group. These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings (from the quinazoline and cyclohexane groups) and the sulfur-containing thioacetamide group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich nitrogen atoms in the quinazoline group, the electron-withdrawing chlorine atom in the chlorophenyl group, and the sulfur atom in the thioacetamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar groups (like the thioacetamide group) could increase its solubility in polar solvents .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds related to N-(3-chlorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, thieno[3,2-d]pyrimidines and related spiro compounds exhibited potent activity against Gram-negative and Gram-positive bacteria, with certain derivatives showing significant antifungal activity (Hafez, El-Gazzar, & Zaki, 2016).

Antitumor and Anti-Monoamine Oxidase Activities

Spiro[benzo[h]quinazoline-5,1′-cyclohexane] derivatives have demonstrated promising antitumor and anti-monoamine oxidase activities. These compounds have been explored for their potential in treating cancer and neurodegenerative disorders by inhibiting monoamine oxidase enzymes and suppressing tumor growth (Markosyan et al., 2014; Markosyan et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For instance, many chlorophenyl compounds are considered hazardous due to their potential toxicity .

Future Directions

Given the biological activity of many quinazoline and chlorophenyl compounds, this compound could be a potential candidate for further study in medicinal chemistry .

properties

IUPAC Name

N-(3-chlorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3OS/c22-15-7-6-8-16(13-15)23-19(26)14-27-20-17-9-2-3-10-18(17)24-21(25-20)11-4-1-5-12-21/h2-3,6-10,13,24H,1,4-5,11-12,14H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOHNJNYJLBFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

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